molecular formula C11H8N2O2 B15069461 3-methylchromeno[3,4-d]imidazol-4(3H)-one CAS No. 112630-27-0

3-methylchromeno[3,4-d]imidazol-4(3H)-one

Cat. No.: B15069461
CAS No.: 112630-27-0
M. Wt: 200.19 g/mol
InChI Key: LMCWQKNVSCDVDZ-UHFFFAOYSA-N
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Description

3-methylchromeno[3,4-d]imidazol-4(3H)-one is a heterocyclic compound that features a fused ring system combining a chromene and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylchromeno[3,4-d]imidazol-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 3-methylchromen-4-one with an imidazole derivative under acidic conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methylchromeno[3,4-d]imidazol-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methylchromeno[3,4-d]imidazol-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylchromeno[3,4-d]imidazol-4(3H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

112630-27-0

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-methylchromeno[3,4-d]imidazol-4-one

InChI

InChI=1S/C11H8N2O2/c1-13-6-12-9-7-4-2-3-5-8(7)15-11(14)10(9)13/h2-6H,1H3

InChI Key

LMCWQKNVSCDVDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)OC3=CC=CC=C32

Origin of Product

United States

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